Umeclidinium hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Umeclidinium hydrobromide is a long-acting muscarinic antagonist used primarily for the maintenance treatment of chronic obstructive pulmonary disease (COPD). It is known for its ability to inhibit the binding of acetylcholine to muscarinic receptors in the airway smooth muscle, thereby preventing bronchoconstriction and facilitating easier breathing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of umeclidinium hydrobromide involves several key steps:
Reaction of Ethyl Isonipecotate with 1-Bromo-2-Chloroethane: This reaction occurs in the presence of an organic base in a solvent to form ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.
Formation of Ethyl 1-Azabicyclo[2.2.2]Octane-4-Carboxylate: This intermediate is formed by reacting ethyl 1-(2-chloroethyl)piperidine-4-carboxylate with lithium diisopropylamide in a solvent.
Reaction with Phenyl Lithium: The intermediate is then reacted with phenyl lithium to form 1-azabicyclo[2.2.2]oct-4-yl (diphenyl)methanol.
Industrial Production Methods
Industrial production of this compound typically involves the use of Grignard reagents instead of lithium reagents, which are more cost-effective and easier to handle. The reaction conditions are mild, usually around 0-5°C, and the process can be carried out using standard industrial equipment .
Analyse Chemischer Reaktionen
Types of Reactions
Umeclidinium hydrobromide primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. Conditions typically involve the use of organic solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present in the molecule.
Wissenschaftliche Forschungsanwendungen
Umeclidinium hydrobromide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of muscarinic antagonists and their interactions with receptors.
Biology: Research involving this compound focuses on its effects on cellular signaling pathways and receptor binding.
Medicine: It is extensively studied for its therapeutic potential in treating respiratory diseases such as COPD and asthma.
Industry: This compound is used in the development of inhalation therapies and other pharmaceutical formulations
Wirkmechanismus
Umeclidinium hydrobromide exerts its effects by blocking the muscarinic subtype 3 (M3) receptors in the airway smooth muscle. This inhibition prevents the binding of acetylcholine, a neurotransmitter responsible for bronchoconstriction. By blocking this interaction, this compound helps to relax the airway muscles, thereby improving airflow and reducing symptoms of COPD .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tiotropium Bromide: Another long-acting muscarinic antagonist used for COPD treatment.
Aclidinium Bromide: Similar in function but with a shorter duration of action compared to umeclidinium hydrobromide.
Glycopyrronium Bromide: Also used for COPD, but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its high affinity for M3 receptors and its long duration of action, making it particularly effective for once-daily dosing in COPD management .
Eigenschaften
Molekularformel |
C29H35BrNO2+ |
---|---|
Molekulargewicht |
509.5 g/mol |
IUPAC-Name |
diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;hydrobromide |
InChI |
InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1; |
InChI-Schlüssel |
PEJHHXHHNGORMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.